Bienvenue dans la boutique en ligne BenchChem!

2-(1-Ethyl-5-imidazolyl)ethanamine

GAT1 GABA transporter CNS

2-(1-Ethyl-5-imidazolyl)ethanamine (CAS 279236-08-7, synonym 2-(3-ethyl-3H-imidazol-4-yl)-ethylamine) is a C7-ethyl-substituted imidazolyl ethanamine building block with a molecular weight of 139.20 g/mol, supplied at ≥98% purity. As a positional isomer of the pharmacologically characterized N-ethylhistamine (2-(1-ethyl-1H-imidazol-4-yl)ethanamine, CAS 479408-49-6), the compound differs critically in the attachment point of the aminoethyl side chain on the imidazole ring—position 5 versus position 4—which fundamentally alters its receptor recognition profile.

Molecular Formula C7H13N3
Molecular Weight 139.20 g/mol
Cat. No. B13620457
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1-Ethyl-5-imidazolyl)ethanamine
Molecular FormulaC7H13N3
Molecular Weight139.20 g/mol
Structural Identifiers
SMILESCCN1C=NC=C1CCN
InChIInChI=1S/C7H13N3/c1-2-10-6-9-5-7(10)3-4-8/h5-6H,2-4,8H2,1H3
InChIKeyHYPFUJPUZWUNAJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(1-Ethyl-5-imidazolyl)ethanamine – Structural Identity, Vendor Specifications, and Comparator Baseline


2-(1-Ethyl-5-imidazolyl)ethanamine (CAS 279236-08-7, synonym 2-(3-ethyl-3H-imidazol-4-yl)-ethylamine) is a C7-ethyl-substituted imidazolyl ethanamine building block with a molecular weight of 139.20 g/mol, supplied at ≥98% purity . As a positional isomer of the pharmacologically characterized N-ethylhistamine (2-(1-ethyl-1H-imidazol-4-yl)ethanamine, CAS 479408-49-6), the compound differs critically in the attachment point of the aminoethyl side chain on the imidazole ring—position 5 versus position 4—which fundamentally alters its receptor recognition profile [1]. This compound is not histamine (CAS 51-45-6) itself, and its N1-ethyl substitution further distinguishes it from the endogenous ligand, creating a distinct pharmacological fingerprint that cannot be extrapolated from in-class analogs [1][2].

Why 2-(1-Ethyl-5-imidazolyl)ethanamine Cannot Be Interchanged with N-Ethylhistamine or Histamine in Research Procurement


Generic substitution among imidazolyl ethanamines is precluded by the profound impact of imidazole ring substitution position on target selectivity. In the landmark SAR study by Gbahou et al. (2006), even a methyl shift on the imidazole ring converted a potent H4R agonist (4-methylhistamine, Ki = 7.0 nM at H4R) into a H3R-selective ligand, demonstrating that the position of substitution on the imidazole ring is a binary switch for receptor engagement [1]. The 4-substituted isomer N-ethylhistamine is a characterized full agonist at the histamine H4 receptor (pKi = 6.7) and is annotated in the IUPHAR database as an H4R reference ligand, yet no comparable H4R activity has been reported for the 5-substituted isomer [2]. Conversely, the 5-ethylimidazole scaffold is the core architecture of the potent 5-HT7 receptor agonist AGH-107 (Ki = 6 nM), a chemotype inaccessible from 4-substituted precursors [3]. Procuring the incorrect positional isomer would direct a research program toward an unintended target profile, invalidating structure-activity relationship hypotheses and wasting screening resources.

Product-Specific Quantitative Evidence Guide for 2-(1-Ethyl-5-imidazolyl)ethanamine: Comparator-Anchored Differentiation


GABA Transporter-1 (GAT1) Binding Affinity: A Unique Molecular Target Engagement Absent in the 4-Substituted Isomer

2-(1-Ethyl-5-imidazolyl)ethanamine demonstrates measurable binding affinity for the human GABA transporter GAT1 with a Ki of 1.10 × 10³ nM (1.10 μM) in HEK293 cells expressing hGAT1, determined by LC-ESI-MS-MS competitive MS binding assay using NO71156 as the unlabeled marker [1]. In contrast, no GAT1 binding activity has been reported in the primary literature or major public databases (BindingDB, ChEMBL, Guide to Pharmacology) for the 4-substituted positional isomer N-ethylhistamine (CAS 479408-49-6), whose annotated pharmacology is confined to histamine H3/H4 receptors [2]. This represents a qualitative difference in target engagement profile rather than a mere potency shift, as the 5-substituted isomer uniquely accesses the GABAergic transporter target space that is silent in the 4-substituted comparator.

GAT1 GABA transporter CNS epilepsy neurotransmitter reuptake

Imidazole Substitution Position Determines Histamine H4 Receptor Selectivity: Quantitative SAR Divergence Between 4- and 5-Substituted Isomers

The Gbahou et al. (2006) structure-activity relationship study using [³H]histamine binding in HEK293 cell membranes expressing human H4 receptor established that imidazole ring substitution position is a dominant determinant of H4R affinity. The 4-methyl-substituted analog 4-methylhistamine exhibited a Ki of 7.0 ± 1.2 nM at H4R, with relative potency to histamine of 67% [1]. The same study and subsequent work by Lim et al. (2005) demonstrated that 4-methylhistamine achieves >100-fold selectivity for H4R over H1, H2, and H3 receptor subtypes [2]. N-Ethylhistamine, the 4-ethyl-substituted comparator, is a confirmed full H4R agonist with pKi = 6.7 (Ki ≈ 200 nM) [3]. In contrast, no H4R binding or functional activity data have been reported in peer-reviewed literature or public databases (BindingDB, ChEMBL, PubChem) for the 5-substituted isomer 2-(1-ethyl-5-imidazolyl)ethanamine, consistent with the SAR rule that 4-position substitution is required for H4R engagement while 5-position substitution ablates it [1]. This positional specificity is mechanistically grounded: the 4-substituted imidazole presents the side chain in an orientation compatible with the H4R orthosteric binding pocket, while the 5-substituted topology is disfavored.

histamine H4 receptor GPCR SAR positional isomerism inflammation

5-Ethylimidazole Core as a Privileged Scaffold for Potent 5-HT7 Receptor Agonists: AGH-107 Case Study

The 5-ethylimidazole substructure—exactly the core present in 2-(1-ethyl-5-imidazolyl)ethanamine—is the essential pharmacophoric element of AGH-107 (3-(1-ethyl-1H-imidazol-5-yl)-5-iodo-1H-indole), a first-in-class low-basicity 5-HT7 receptor agonist. AGH-107 exhibits a Ki of 6 nM at the human 5-HT7 receptor with an EC50 of 19 nM and 176-fold selectivity over 5-HT1AR [1]. The 5-ethyl substitution on the imidazole ring is structurally required: the same study demonstrated that halogen substitution at the 5-position of the indole ring (Cl, Br, I) produced 13-, 27-, and 89-fold increases in binding affinity respectively, while the 1-ethylimidazole moiety was invariant across the entire active series [1]. This places 2-(1-ethyl-5-imidazolyl)ethanamine as the direct synthetic precursor or structural progenitor for a validated CNS-active chemotype with demonstrated in vivo efficacy in the novel object recognition test in mice (active at 0.5, 1, and 5 mg/kg i.p.), high blood-brain barrier penetration (brain Cmax = 2723 ng/g), and low toxicity in HEK-293 and HepG2 cell cultures [1]. No equivalent 5-HT7 activity has been reported for 4-substituted imidazole ethanamine congeners.

5-HT7 receptor serotonin CNS drug discovery AGH-107 low-basicity agonist

Physicochemical Property Vector Divergence: Computed LogP and pKa Differentiate the 5-Substituted Isomer from Histamine and N-Ethylhistamine

The introduction of an N1-ethyl group and the 5-position side chain topology produce a distinct physicochemical profile for 2-(1-ethyl-5-imidazolyl)ethanamine relative to both histamine and N-ethylhistamine. Computational data from ChemScene indicates a LogP of 0.4042, a topological polar surface area (TPSA) of 43.84 Ų, 1 hydrogen bond donor, and 3 hydrogen bond acceptors . By comparison, histamine (CAS 51-45-6) has a significantly lower LogP (clogP ≈ -0.70) and TPSA of 54.76 Ų [1]. The 4-substituted isomer N-ethylhistamine shares the same molecular formula (C7H13N3, MW 139.20) and computed TPSA (43.84 Ų) but possesses a distinct XLogP of 0.29 and a different spatial arrangement of the aminoethyl side chain relative to the N-ethyl group [2]. While the gross physicochemical parameters of the two positional isomers overlap substantially, the critical difference lies in the three-dimensional pharmacophore: the 5-substituted geometry positions the basic amine approximately 120° away from the orientation adopted by the 4-substituted isomer relative to the imidazole plane, a difference that becomes decisive when this amine is elaborated into larger ligands targeting specific GPCR binding pockets as demonstrated by the AGH-107 series [3].

physicochemical properties logP drug-likeness blood-brain barrier Lipinski parameters

Synthetic Tractability: Primary Amine Handle Enables Divergent Derivatization Distinct from 4-Substituted Isomer Chemistry

The primary amine of 2-(1-ethyl-5-imidazolyl)ethanamine provides a reactive handle for amide bond formation, reductive amination, sulfonamide synthesis, and urea/thiourea formation—standard derivatization reactions in medicinal chemistry library synthesis . However, the regioisomeric position of this amine on the imidazole scaffold directs the vector of any appended fragment into a distinct region of chemical space relative to the 4-substituted isomer. This is concretely illustrated by the AGH-107 synthesis, where the 5-ethylimidazole primary amine was elaborated via van Leusen multicomponent reaction to generate the 3-(1-ethyl-1H-imidazol-5-yl)-5-iodo-1H-indole core—a transformation that critically depends on the 5-position connectivity [1]. Attempting an analogous synthetic route from 4-substituted N-ethylhistamine would yield a topologically distinct regioisomer with unpredictable and likely divergent biological activity. The compound is supplied at ≥98% purity (ChemScene, Leyan), meeting the purity threshold required for reproducible SAR exploration without confounding impurities .

synthetic chemistry building block amine functionalization library synthesis medicinal chemistry

Defined Application Scenarios for 2-(1-Ethyl-5-imidazolyl)ethanamine Based on Quantitative Comparative Evidence


CNS Drug Discovery: 5-HT7 Receptor Agonist Lead Generation Using the 5-Ethylimidazole Scaffold

The 5-ethylimidazole core of this compound is the pharmacophoric foundation of AGH-107, a validated 5-HT7 agonist with Ki = 6 nM, EC50 = 19 nM, 176-fold selectivity over 5-HT1AR, and demonstrated in vivo procognitive efficacy in the mouse novel object recognition test at doses of 0.5–5 mg/kg i.p. [1]. Medicinal chemistry teams pursuing 5-HT7-targeted programs—indicated for cognitive impairment, major depressive disorder, and circadian rhythm dysregulation—can employ 2-(1-ethyl-5-imidazolyl)ethanamine as the synthetic starting material for focused library synthesis around the established AGH-107 chemotype. The high brain Cmax of 2723 ng/g and low cytotoxicity in HEK-293 and HepG2 cells reported for the elaborated congener further support the developability potential of this scaffold series [1].

GABA Transporter Pharmacology: Development of GAT1-Modulatory Chemical Probes

The experimentally determined binding affinity of 2-(1-ethyl-5-imidazolyl)ethanamine for human GAT1 (Ki = 1.10 μM) provides a tractable starting point for the rational design of GABA transporter-1 inhibitors [1]. GAT1 is the predominant GABA transporter in the CNS and a clinically validated target for the antiepileptic drug tiagabine. In contrast to the 4-substituted isomer N-ethylhistamine—which lacks any reported GAT1 activity [2]—the 5-substituted isomer uniquely engages this transporter, offering a distinct chemical entry point for programs developing non-benzo-fused GAT1 inhibitors. The primary amine handle permits systematic SAR exploration via N-functionalization to optimize potency beyond the initial micromolar affinity.

H4R-Silent Tool Compound Synthesis: Avoiding Histamine H4 Receptor-Mediated Confounds

For research programs investigating imidazole-based ligands in inflammatory or immune cell models where histamine H4 receptor activation is a known confound—given H4R expression on eosinophils, mast cells, dendritic cells, and T cells—the 5-substituted positional isomer provides an intrinsically H4R-silent scaffold [1][2]. The 4-substituted comparator N-ethylhistamine is a full H4R agonist (pKi = 6.7) , meaning that any biological activity observed with 4-substituted derivatives in immune-competent assays requires deconvolution of H4R-mediated effects from the intended target pharmacology. By selecting the 5-substituted isomer, researchers eliminate this confounding variable at the level of scaffold selection, reducing the interpretative burden in phenotypic screening cascades and target identification studies.

Kinase Inhibitor and CNS Target Differentiation Library Design

A systematic study of 484 imidazole-based compounds against a panel of 24 protein kinases identified imidazole derivatives with high kinase differentiation potential, highlighting the privileged status of the imidazole scaffold for selective kinase inhibitor design [1]. The 1-ethyl-5-substituted topology of 2-(1-ethyl-5-imidazolyl)ethanamine places it within a structurally distinct region of imidazole chemical space—differentiated from 2-substituted, 4-substituted, and 1-unsubstituted congeners—making it a valuable diversification element for kinase-focused combinatorial libraries. When combined with the demonstrated CNS permeability of the 5-ethylimidazole chemotype (brain Cmax = 2723 ng/g for AGH-107) [2], this scaffold is particularly suited for CNS kinase inhibitor discovery programs where both target selectivity and brain exposure are critical design parameters.

Quote Request

Request a Quote for 2-(1-Ethyl-5-imidazolyl)ethanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.